1-(4-fluorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-(4-Fluorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 4-fluorobenzyl group at the N1 position and an isoxazol-3-yl carboxamide at the C3 position. Its molecular formula is C17H13FN3O3, with a molecular weight of 326.3 g/mol.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c17-12-5-3-11(4-6-12)10-20-8-1-2-13(16(20)22)15(21)18-14-7-9-23-19-14/h1-9H,10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRVAHLIFGSWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=NOC=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the following components:
- Molecular Formula : C16H12FN3O
- Molecular Weight : 299.28 g/mol
- IUPAC Name : this compound
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C16H12FN3O |
| Molecular Weight | 299.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1005300-36-6 |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : Achieved through cycloaddition reactions.
- Introduction of the 4-Fluorobenzyl Group : Involves nucleophilic substitution reactions.
- Formation of the Dihydropyridine Framework : This step is crucial for imparting biological activity.
Anticancer Potential
Research indicates that compounds related to 1-(4-fluorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar dihydropyridine structures can inhibit cancer cell proliferation with IC50 values in the micromolar range.
Case Study Findings
In a study evaluating various derivatives:
- Compound A (similar structure) demonstrated an IC50 of 0.65 µM against MCF-7 breast cancer cells.
- Compound B showed an IC50 of 2.41 µM , indicating a moderate level of activity.
The proposed mechanisms for the anticancer activity include:
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of specific kinases involved in cell cycle regulation.
Other Biological Activities
Aside from anticancer effects, preliminary studies suggest potential activities such as:
- Antimicrobial Effects : Some derivatives have shown efficacy against various bacterial strains.
- Anti-inflammatory Properties : Observations indicate possible inhibition of inflammatory pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological profiles of this compound versus structurally similar compounds.
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 1-(4-fluorobenzyl)-N-(isoxazol-3-yl)-2-oxo-DHP | 0.65 | Anticancer |
| N-(4-fluorobenzyl)-N'-(isoxazol) oxalamide | 1.20 | Anticancer |
| Other Dihydropyridines | Varies | Antimicrobial/Anticancer |
Comparison with Similar Compounds
Structural and Substituent Variations
The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is shared among several compounds, but substituents dictate functional differences:
Key Observations :
- Halogen Effects : The target compound’s 4-fluorobenzyl group may enhance metabolic stability compared to chlorinated analogs (e.g., ’s Compound 9), as fluorine’s small size and high electronegativity reduce oxidative degradation .
- Heterocyclic Moieties : The isoxazol-3-yl group in the target compound differs from ’s benzo[d]thiazol-2-yl, which introduces sulfur-based hydrophobicity. Isoxazole’s oxygen atoms could facilitate hydrogen bonding in biological targets .
- Complexity and Yield: Compound 13 () incorporates a monosaccharide, increasing structural complexity but achieving a 93% synthetic yield, suggesting efficient methodologies for related derivatives .
Physicochemical and Pharmacokinetic Properties
- Synthetic Feasibility : High yields in analogs like Compound 13 (93%) suggest scalable routes for derivatives with complex substituents, though the target compound’s synthesis remains undocumented .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(4-fluorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodology : The compound can be synthesized via condensation reactions using substituted benzyl halides and isoxazole-3-amine derivatives. Ethanol or DMF are common solvents, with reaction temperatures ranging from 60–100°C. For example, analogous compounds (e.g., benzothiazole-3-carboxamides) were synthesized in ethanol with yields of 37–70% depending on substituents . Purification typically involves flash chromatography (e.g., ethyl acetate/hexane gradients) .
Q. How should researchers characterize the compound’s structural integrity?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze - and -NMR peaks for fluorobenzyl protons (δ ~4.8–5.2 ppm for benzyl CH) and isoxazole protons (δ ~6.5–8.5 ppm) .
- IR : Confirm the presence of carbonyl groups (C=O stretching at ~1650–1750 cm) and amide bonds (N–H bending at ~1550 cm) .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., [M+H] calculated vs. observed) .
Q. What solvents are suitable for solubility testing and formulation studies?
- Methodology : Screen polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s likely low aqueous solubility. For analogs, DMSO is frequently used for in vitro assays due to its compatibility with biological systems . Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can assess degradation under stress conditions.
Q. How can researchers assess the compound’s stability under storage conditions?
- Methodology : Store the compound at –20°C in desiccated, amber vials to prevent hydrolysis of the dihydropyridine ring. Monitor stability via HPLC purity checks (≥98% by area) and periodic NMR comparisons to detect degradation products .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology : Synthesize analogs with variations in the fluorobenzyl or isoxazole moieties (e.g., chloro, methyl, or methoxy substitutions). Test biological activity in target assays (e.g., kinase inhibition) and correlate substituent effects with potency. For example, replacing the 4-fluorobenzyl group with a 2,6-difluorophenyl group in related compounds reduced activity by ~30% .
Q. What experimental strategies resolve contradictions in spectroscopic data?
- Methodology : If NMR signals overlap (e.g., due to diastereomers), use 2D techniques (COSY, HSQC) or crystallography. X-ray diffraction (e.g., Rigaku CrystalClear software ) provides unambiguous confirmation of stereochemistry and hydrogen-bonding patterns .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodology : Perform enzyme inhibition assays (e.g., IC determination via fluorescence polarization) and molecular docking simulations. For analogs targeting histone acetylation, chromatin immunoprecipitation (ChIP) assays validate binding to epigenetic regulators .
Q. What in vitro assays are recommended for preliminary toxicity profiling?
- Methodology : Use cell viability assays (e.g., MTT in HEK293 or HepG2 cells) and CYP450 inhibition screening. For example, related compounds showed low cytotoxicity (IC > 10 µM) but moderate CYP3A4 inhibition (30% at 5 µM), requiring dose adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
